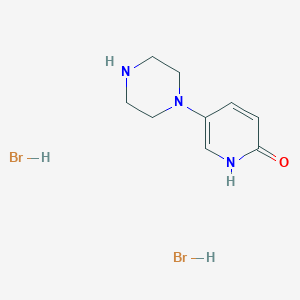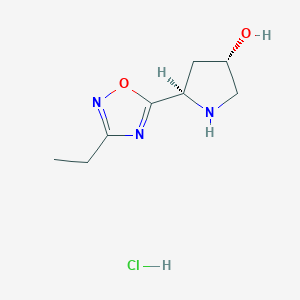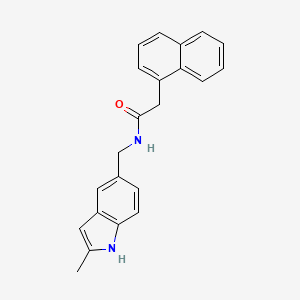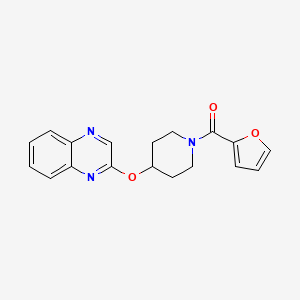![molecular formula C21H18N6OS B2755540 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203171-86-1](/img/structure/B2755540.png)
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The compound contains several cyclic structures, including a pyrrolidine ring, a pyridazine ring, and a thiadiazole ring. These rings can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the rings .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : A study by Patel, G. K., & Patel, H. S. (2015) detailed the synthesis of heterocyclic compounds similar to the chemical . These compounds showed promising antibacterial and antifungal activities.
Antiviral Drug Discovery : De Clercq, E. (2009) explored various compounds in antiviral drug discovery, including structures related to the mentioned chemical, indicating its potential in developing antiviral agents (De Clercq, E. (2009)).
Analgesic and Anti-inflammatory Activities : Research by Demchenko, A., et al. (2015) on similar compounds revealed their potential in vivo analgesic and anti-inflammatory activities.
Antimicrobial and Antituberculosis Properties
Antimycobacterial Activity : Studies have shown that compounds with structures similar to the chemical have been effective against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Gezginci, M., Martin, A. A., & Franzblau, S. (1998)).
Inhibition of Mycobacterium tuberculosis GyrB : Jeankumar, V. U., et al. (2013) synthesized compounds that inhibited the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting a possible application for the chemical in treating tuberculosis (Jeankumar, V. U., et al. (2013)).
Other Applications
Insecticidal Properties : Fadda, A., et al. (2017) demonstrated the insecticidal properties of compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggesting similar potential applications for the chemical (Fadda, A., et al. (2017)).
Antioxidant Studies : Ahmad, M., et al. (2012) conducted antioxidant studies on compounds with a similar structure, indicating potential antioxidant applications for the chemical (Ahmad, M., et al. (2012)).
Chromium Ion Sensing : Hajiaghababaei, L., et al. (2016) utilized a similar compound as a sensing material in a PVC membrane for the detection of chromium ions, suggesting the chemical's potential application in ion sensing technologies (Hajiaghababaei, L., et al. (2016)).
Propriétés
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-21(15-5-8-18-19(13-15)26-29-25-18)22-16-6-3-14(4-7-16)17-9-10-20(24-23-17)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQRPHNZCGAPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)


![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)

![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)



![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)
